molecular formula C15H17FN4O B12236673 5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12236673
M. Wt: 288.32 g/mol
InChI Key: OMGBLPKAUVWMLO-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring and a methoxyphenyl group attached to the piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-5-fluoropyrimidine and 4-(3-methoxyphenyl)piperazine.

    Substitution Reaction: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100-120°C) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Hydrogenated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including antiviral, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.

    5-Chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride: A compound with SIRT2 inhibitory activity.

Uniqueness

5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

5-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17FN4O/c1-21-14-4-2-3-13(9-14)19-5-7-20(8-6-19)15-17-10-12(16)11-18-15/h2-4,9-11H,5-8H2,1H3

InChI Key

OMGBLPKAUVWMLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=C(C=N3)F

Origin of Product

United States

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